molecular formula C25H24N2O4S B11602132 benzyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11602132
M. Wt: 448.5 g/mol
InChI Key: ZXIJWCJCXDKWOZ-UHFFFAOYSA-N
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Description

BENZYL 8-METHYL-4-OXO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 8-METHYL-4-OXO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BENZYL 8-METHYL-4-OXO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., acetyl, benzyl) to ensure selective reactions and high yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of BENZYL 8-METHYL-4-OXO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

benzyl 8-methyl-4-oxo-6-(4-prop-2-enoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C25H24N2O4S/c1-3-14-30-20-11-9-19(10-12-20)23-22(24(29)31-16-18-7-5-4-6-8-18)17(2)26-25-27(23)21(28)13-15-32-25/h3-12,23H,1,13-16H2,2H3

InChI Key

ZXIJWCJCXDKWOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCC=C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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